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**Abstract
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is one of

the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and is implicated

in various other cancers. Its six bromodomains (BDs) are critical for recognizing acetylated

lysine residues on histones and other proteins, thereby targeting the PBAF complex to specific

chromatin regions. This technical guide provides an in-depth analysis of the second

bromodomain of PBRM1 (BD2), focusing on its role in cancer progression, its involvement in

key signaling pathways, and its potential as a therapeutic target. We present quantitative data

on BD2 binding affinities and inhibitor potencies, detailed experimental protocols for studying

PBRM1 function, and visualizations of relevant biological pathways and experimental

workflows.

Introduction to PBRM1 and its Bromodomains
PBRM1 is a large protein that serves as a scaffolding subunit within the Polybromo-associated

BRG1/BRM-associated factor (PBAF) complex, a member of the SWI/SNF family of ATP-

dependent chromatin remodelers.[1][2] The SWI/SNF complexes play a crucial role in

regulating gene expression by altering nucleosome positioning and accessibility. PBRM1 is

unique in that it contains six tandem bromodomains (BD1-6), which are specialized protein

modules that recognize and bind to acetylated lysine residues on histone tails and other
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proteins.[3][4] This recognition is a key mechanism for tethering the PBAF complex to specific

genomic loci, thereby influencing the transcription of target genes involved in cell proliferation,

differentiation, and DNA repair.[5][6]

Mutations in PBRM1 are a hallmark of clear cell renal cell carcinoma (ccRCC), occurring in

approximately 40% of cases, making it the second most frequently mutated gene in this cancer

type after VHL.[7][8] These mutations are often truncating, leading to a loss of PBRM1 function.

The role of PBRM1 in cancer is context-dependent, acting as a tumor suppressor in ccRCC

while potentially promoting proliferation in other cancers like prostate cancer.[1][9]

The six bromodomains of PBRM1 exhibit distinct binding specificities and functions. BD2 and

BD4 have been identified as the primary readers of histone H3 acetylated at lysine 14

(H3K14ac).[3][10] Notably, recent studies have shown that BD2, BD4, and BD5 collaborate to

achieve high-affinity binding to H3K14ac, which is crucial for the tumor suppressor functions of

PBRM1.[11] This guide will focus specifically on the role and therapeutic targeting of PBRM1

bromodomain 2 (BD2).

The Specific Role of Bromodomain 2 in Cancer
Progression
PBRM1 BD2 plays a critical role in mediating the interaction of the PBAF complex with

chromatin, and its dysfunction is directly implicated in cancer progression.

Acetylated Histone Recognition and Chromatin
Targeting
The primary function of PBRM1 BD2 is to recognize and bind to acetylated lysine residues, with

a preference for H3K14ac.[10][12] This interaction is essential for the proper localization of the

PBAF complex to target gene promoters and enhancers. Disruption of this binding, either

through mutations in BD2 or through pharmacological inhibition, can lead to the mislocalization

of the PBAF complex and subsequent dysregulation of gene expression.[3] Studies have

shown that mutations in BD2 can weaken the affinity of PBRM1 for H3K14ac, disrupting

promoter binding and gene expression, which is sufficient to abolish its tumor suppressor

functions.[11]
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Regulation of Gene Expression
By directing the PBAF complex to specific genomic regions, PBRM1 BD2 is involved in the

transcriptional regulation of genes critical for cell cycle control, apoptosis, and DNA damage

response. Loss of PBRM1 function has been shown to result in the deregulation of several key

oncogenic pathways. For instance, in ccRCC, PBRM1 loss is associated with the upregulation

of genes involved in the hypoxia response pathway, partly through amplification of HIF1α

transcriptional output.[7] Furthermore, PBRM1-deficient cells exhibit an enrichment of genes

associated with apoptosis, suggesting a compensatory mechanism that could be exploited

therapeutically.[13]

DNA Damage Response and Genomic Stability
PBRM1 plays a role in the DNA damage response (DDR). PBRM1-deficient cells exhibit

increased levels of DNA damage and replication stress.[14] This has led to the exploration of

synthetic lethality approaches, where the loss of PBRM1 function renders cancer cells highly

sensitive to inhibitors of DNA repair pathways, such as PARP and ATR inhibitors.[14] While the

entire PBRM1 protein is involved, the proper recruitment of the PBAF complex to sites of DNA

damage via its bromodomains, including BD2, is likely a crucial aspect of this function.

Interaction with Signaling Pathways
PBRM1, through its bromodomains, integrates signals from various cellular pathways to

modulate gene expression. While BD4 is recognized as the primary reader of acetylated p53,

the coordinated action of multiple bromodomains, including BD2, is necessary for the full

tumor-suppressive function of the PBRM1-p53 axis.[15][16][17] The recognition of acetylated

histones by BD2 at the promoters of p53 target genes, such as CDKN1A (p21), facilitates their

transcription following p53 activation.[16]

Quantitative Data on PBRM1 BD2 Interactions and
Inhibition
The development of selective inhibitors for PBRM1 BD2 has provided valuable tools to probe

its function and has opened new avenues for therapeutic intervention. The following tables

summarize key quantitative data related to PBRM1 BD2 binding and inhibition.
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Compound/Fra
gment

Assay Type Target Kd (μM) Reference

Fragment 5 NMR Titration PBRM1-BD2 45.3 ± 8.1 [1]

Fragment 6 NMR Titration PBRM1-BD2 79 [1]

Compound 7 ITC PBRM1-BD2 0.7 [1]

Compound 8 ITC PBRM1-BD2 6.9 [1]

Compound 11 ITC PBRM1-BD2 9.3 [1]

Compound 15 ITC PBRM1-BD2 1.5 [18]

PBRM1-BD2-IN-

8 (Compound

34)

ITC PBRM1-BD2 4.4 [19][20]

PBRM1-BD2-IN-

1
ITC PBRM1-BD2 0.7 [18]

PFI-3 ITC PBRM1-BD5 0.054 - 0.097 [21][22]

Table 1: Binding Affinities (Kd) of Selected Compounds for PBRM1 Bromodomains.
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Compound/Inh
ibitor

Assay Type Target IC50 (μM) Reference

Compound 7 AlphaScreen PBRM1-BD2 0.2 ± 0.02 [1]

Compound 8 AlphaScreen PBRM1-BD2 6.3 ± 1.4 [1]

Compound 12 AlphaScreen PBRM1-BD2 1.1 ± 0.2 [1]

Compound 15 AlphaScreen PBRM1-BD2 0.2 ± 0.04 [1]

Compound 16 AlphaScreen PBRM1-BD2 0.26 ± 0.04 [1]

PBRM1-BD2-IN-

8 (Compound

34)

AlphaScreen PBRM1-BD2 0.16 ± 0.02 [19][20]

PB16 Cell Viability LNCaP cells ~9 [23]

iBET-BD1 Cell Viability MDA-453 cells ~0.1 [24]

iBET-BD2 Cell Viability MDA-453 cells >10 [24]

Table 2: Inhibitory Potency (IC50) of Selected Compounds against PBRM1 BD2 and Cancer

Cell Lines.
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Cell Line PBRM1 Status Condition
Effect on
Proliferation

Reference

ACHN Wild-type
PBRM1

knockdown
Increased [8]

786-O Wild-type
PBRM1

knockdown
Increased [8]

A704

Homozygous

truncating

mutation

PBRM1

knockdown

No significant

change
[8]

Caki2 PBRM1 null
Expression of

BD2/BD4 mutant

Increased

proliferation

compared to WT

PBRM1

[3]

Table 3: Effects of PBRM1 BD2 Status on Cancer Cell Proliferation.

Experimental Protocols for Studying PBRM1 BD2
Function
This section provides detailed methodologies for key experiments used to investigate the role

of PBRM1 BD2 in cancer.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-Seq)
ChIP-seq is used to identify the genomic regions where PBRM1 and the PBAF complex are

bound.

Objective: To map the genome-wide localization of PBRM1.

Protocol: (Adapted from[25][26][27])

Cell Cross-linking:
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Harvest approximately 20-50 million cells per ChIP sample.

For histone marks, cross-link with 1% formaldehyde for 10 minutes at room temperature.

For transcription factors and chromatin remodelers like PBRM1, a dual cross-linking

protocol with 2mM DSG for 45 minutes followed by 1% formaldehyde for 10 minutes may

improve efficiency.

Quench the cross-linking reaction with 125 mM glycine for 5 minutes.

Wash cells twice with ice-cold PBS.

Chromatin Preparation:

Lyse cells in a buffer containing 0.1% IGEPAL to isolate nuclei.

Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 bp. The

sonication conditions (power, duration, cycles) must be optimized for each cell type and

instrument.

Centrifuge to pellet cell debris and collect the supernatant containing the sheared

chromatin.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G magnetic beads.

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody

against PBRM1.

Add Protein A/G magnetic beads and incubate for an additional 2-3 hours to capture the

antibody-protein-DNA complexes.

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-

specific binding.

Elution and Reverse Cross-linking:
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Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 100 mM

NaHCO₃).

Reverse the cross-links by incubating with 5M NaCl at 65°C overnight.

Treat with RNase A and Proteinase K to remove RNA and protein.

DNA Purification and Library Preparation:

Purify the DNA using a standard DNA purification kit.

Prepare a sequencing library from the purified DNA and perform high-throughput

sequencing.

Bromodomain-Ligand Binding Assays
These assays are used to quantify the binding affinity of small molecules to PBRM1 BD2.

Objective: To determine the Kd or IC50 of a compound for PBRM1 BD2.

Protocol: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) (Adapted

from[1])

Reagents:

Recombinant His-tagged PBRM1 BD2 protein.

Biotinylated histone H3 peptide containing acetylated K14 (H3K14ac).

Streptavidin-coated Donor beads.

Anti-His antibody-conjugated Acceptor beads.

Test compounds.

Procedure:

In a 384-well plate, add PBRM1 BD2 protein and the biotinylated H3K14ac peptide in

assay buffer.
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Add the test compound at various concentrations.

Incubate to allow for binding to reach equilibrium.

Add the anti-His Acceptor beads and incubate.

Add the Streptavidin Donor beads in the dark and incubate.

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely

proportional to the binding of the test compound.

Data Analysis:

Plot the AlphaScreen signal against the compound concentration and fit the data to a

dose-response curve to determine the IC50 value.

Protocol: Isothermal Titration Calorimetry (ITC) (Adapted from[1])

Sample Preparation:

Dialyze the purified PBRM1 BD2 protein and dissolve the test compound in the same

buffer to minimize buffer mismatch effects.

Procedure:

Load the PBRM1 BD2 protein into the sample cell of the ITC instrument.

Load the test compound into the injection syringe.

Perform a series of small injections of the compound into the protein solution while

monitoring the heat change.

Data Analysis:

Integrate the heat peaks from each injection and plot them against the molar ratio of ligand

to protein.

Fit the data to a suitable binding model to determine the dissociation constant (Kd),

stoichiometry (n), and enthalpy of binding (ΔH).
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Cell Viability and Proliferation Assays
These assays are used to assess the effect of PBRM1 BD2 inhibition or knockdown on cancer

cell growth.

Objective: To measure the impact of targeting PBRM1 BD2 on cell proliferation.

Protocol: Colony Formation Assay (Adapted from[8][28])

Cell Seeding:

Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

Treatment:

Treat the cells with the PBRM1 BD2 inhibitor at various concentrations or

transfect/transduce with shRNA/siRNA against PBRM1.

Include appropriate vehicle or non-targeting controls.

Incubation:

Incubate the plates for 1-2 weeks, allowing colonies to form.

Staining and Quantification:

Fix the colonies with methanol and stain with crystal violet.

Wash the plates and allow them to dry.

Count the number of colonies (manually or using an automated colony counter) or

solubilize the crystal violet and measure the absorbance to quantify cell viability.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways involving PBRM1 and a typical experimental workflow for inhibitor

screening.
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Figure 1: Simplified signaling pathway of PBRM1 in p53-mediated cell cycle arrest. DNA

damage leads to the acetylation of p53, which is recognized by PBRM1's fourth bromodomain

(BD4). This interaction helps recruit the PBAF complex to the promoter of the p21 gene, where

PBRM1's second bromodomain (BD2) can bind to acetylated histones, facilitating transcription

and subsequent cell cycle arrest.
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Click to download full resolution via product page

Figure 2: Synthetic lethality between PBRM1 loss and DNA repair inhibitors. Loss of PBRM1

function leads to defects in the DNA damage response and increased replication stress. In the

presence of PARP or ATR inhibitors, which block alternative DNA repair pathways, DNA

damage accumulates to a lethal level, triggering apoptosis in the cancer cells.
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Figure 3: A typical workflow for the discovery of PBRM1 BD2 inhibitors. The process begins

with a high-throughput primary screen of a compound library, followed by secondary

biophysical assays to validate the initial hits. Promising compounds are then tested in cell-

based assays to assess their biological activity, leading to the identification of lead compounds

for further development.

Therapeutic Implications and Future Directions
The critical role of PBRM1 BD2 in cancer progression, combined with the development of

selective inhibitors, highlights its potential as a therapeutic target.

Direct Inhibition of PBRM1 BD2
The discovery of potent and selective PBRM1 BD2 inhibitors, such as PB16 and others,

provides a direct means to modulate the activity of the PBAF complex.[1][23] In cancers where

PBRM1 is thought to be a driver of proliferation, such as in certain prostate cancers, these

inhibitors could have a direct anti-tumor effect.[1] The selectivity of these inhibitors is crucial to

avoid off-target effects, particularly on other bromodomain-containing proteins like SMARCA2

and SMARCA4.[1][5]

Synthetic Lethality Approaches
For cancers with PBRM1 loss-of-function mutations, such as ccRCC, a synthetic lethality

strategy is highly promising. As PBRM1-deficient cells have an impaired DNA damage

response, they are particularly vulnerable to inhibitors of other DDR pathways. Preclinical

studies have demonstrated the efficacy of PARP and ATR inhibitors in PBRM1-deficient cancer

models.[14] Clinical trials investigating the efficacy of immunotherapy in patients with PBRM1-

mutated tumors are ongoing and have shown promising results, suggesting that PBRM1 status

could be a predictive biomarker for response to checkpoint inhibitors.[6][29][30]

Future Perspectives
The development of highly selective chemical probes for PBRM1 BD2 will continue to be

instrumental in dissecting its precise role in different cancer contexts. Future research should

focus on:
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Combination Therapies: Exploring the synergistic effects of PBRM1 BD2 inhibitors with other

targeted therapies, such as PARP inhibitors or immunotherapy.

Biomarker Development: Identifying reliable biomarkers to predict which patients are most

likely to respond to PBRM1-targeted therapies.

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to

PBRM1 BD2 inhibitors to inform the development of next-generation compounds.

Clinical Translation: Advancing the most promising PBRM1 BD2 inhibitors into clinical trials

to evaluate their safety and efficacy in cancer patients.

Conclusion
PBRM1 bromodomain 2 is a critical mediator of PBAF complex function and plays a

multifaceted role in cancer progression. Its ability to recognize acetylated histones and tether

the chromatin remodeling machinery to specific genomic loci places it at a central node in the

regulation of gene expression. The growing body of research on PBRM1 BD2, including the

development of selective inhibitors and the elucidation of its involvement in key cancer-related

pathways, has established it as a promising target for novel cancer therapies. This technical

guide provides a comprehensive overview of the current understanding of PBRM1 BD2 and

serves as a valuable resource for researchers and clinicians working to translate these findings

into effective treatments for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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